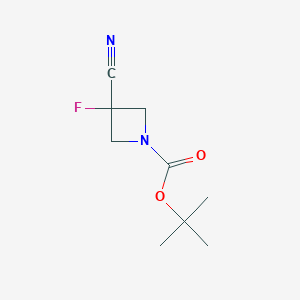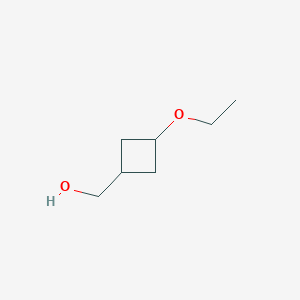
(3-Ethoxycyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxycyclobutyl)methanol, also known as 3-ECB, is an organic compound with a molecular formula of C5H10O2. It is a colorless liquid with a sweet, ether-like odor. 3-ECB is a cyclic ether that is used as a solvent in organic synthesis. It is also the key intermediate in the synthesis of several important compounds, including the beta-blocker propranolol and the anti-inflammatory drug ibuprofen.
科学的研究の応用
Surface Site Probing with Methanol
Methanol is utilized as a probe to study the surface sites of metal oxide catalysts, specifically ceria nanocrystals with well-defined surface planes. The adsorption and desorption of methanol on these surfaces offer insights into the nature of surface sites, which is crucial for catalysis research (Wu et al., 2012).
Ligand Exchange Reactions
Research on the complex [Et4N]3[W2(CO)6(OMe)3] demonstrates ligand substitution reactions with methanol, highlighting methanol's role in facilitating such reactions at room temperature. This study is significant for understanding the reactivity of methanol in organometallic chemistry (Klausmeyer et al., 2003).
Hydroxylation/Halocyclization Reactions
A method using cyclopropyl methanols and methanol demonstrates the synthesis of 3-halohydrofurans, providing a new pathway for creating halogenated organic compounds. This reaction showcases methanol's role in innovative synthetic methodologies (Mothe et al., 2011).
Environmental and Analytical Applications
The use of methanol in environmental science, particularly in the photolysis of H2O2 to generate *OH radicals, underlines its importance in understanding environmental processes and actinometry (Goldstein et al., 2007).
Methanol in Organic Synthesis
Methanol acts as a C1 source in organic synthesis, highlighting its versatility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This research emphasizes methanol's role as a sustainable feedstock in the synthesis of value-added chemicals (Natte et al., 2017).
特性
IUPAC Name |
(3-ethoxycyclobutyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZPRQXWBHBKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxycyclobutyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)

![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
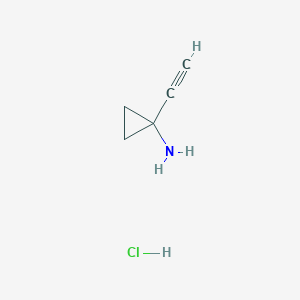
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
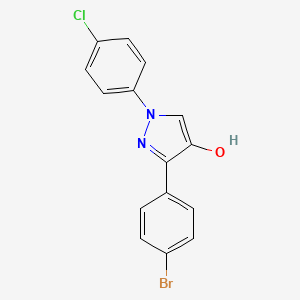
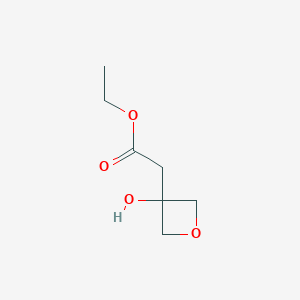
![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

